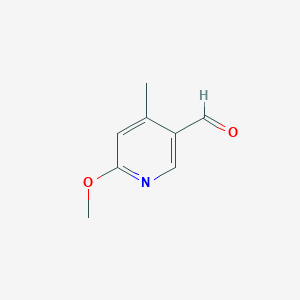

6-Methoxy-4-methylnicotinaldehyde

Description

Properties

IUPAC Name |

6-methoxy-4-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-3-8(11-2)9-4-7(6)5-10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPZNLLEUHICFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60560958 | |

| Record name | 6-Methoxy-4-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123506-66-1 | |

| Record name | 6-Methoxy-4-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxy-4-methylnicotinaldehyde (CAS: 123506-66-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-4-methylnicotinaldehyde, with the CAS number 123506-66-1, is a substituted pyridine derivative. Also known by synonyms such as 5-formyl-2-methoxy-4-picoline and 6-methoxy-4-methyl-3-pyridinecarboxaldehyde, this compound serves as a key intermediate in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries. Its chemical structure, featuring a pyridine ring with methoxy, methyl, and aldehyde functional groups, makes it a versatile building block for the development of novel bioactive compounds. This technical guide provides a comprehensive overview of its known properties, potential synthetic routes, and highlights the current gaps in publicly available data, particularly concerning its biological activity.

Physicochemical and Spectral Data

| Property | Value | Reference |

| CAS Number | 123506-66-1 | [1] |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| IUPAC Name | 6-methoxy-4-methylpyridine-3-carbaldehyde | |

| Boiling Point | 274.173 °C at 760 mmHg | [2] |

| Purity | ≥95% - ≥98% (as offered by various suppliers) | [1][3] |

| Storage Temperature | 4°C |

Note: Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 6-Methoxy-4-methylnicotinaldehyde are not widely published. Researchers are advised to acquire and interpret their own spectral data upon synthesis or purchase. For reference, the spectral data for the related compound 6-Methoxynicotinaldehyde (CAS 65873-72-5) are available and may offer some comparative insights[4][5].

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 6-Methoxy-4-methylnicotinaldehyde is not extensively documented in peer-reviewed literature, general synthetic strategies for similar compounds suggest potential routes. The Vilsmeier-Haack reaction is a plausible method for the formylation of an appropriately substituted pyridine precursor.

Hypothetical Synthetic Workflow

A potential synthetic pathway could involve the formylation of a 2-methoxy-4-methylpyridine precursor. The logical workflow for such a synthesis and subsequent purification is outlined below.

References

- 1. 123506-66-1 CAS Manufactory [m.chemicalbook.com]

- 2. molbase.com [molbase.com]

- 3. 123506-66-1,6-Methoxy-4-methylnicotinaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 65873-72-5 CAS MSDS (6-Methoxynicotinaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 6-Methoxypyridine-3-carbaldehyde | C7H7NO2 | CID 3364576 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis route for 6-Methoxy-4-methylnicotinaldehyde

An In-depth Technical Guide to the Synthesis of 6-Methoxy-4-methylnicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-4-methylnicotinaldehyde is a substituted pyridine derivative with potential applications in medicinal chemistry and drug development as a key building block for more complex molecules. This technical guide outlines plausible and efficient synthetic routes for its preparation. The methodologies presented are based on established chemical transformations of pyridine derivatives, providing detailed experimental protocols and comparative data to facilitate laboratory synthesis. This document explores two primary synthetic strategies: a direct oxidation route and a multi-step approach starting from a nicotinic acid precursor.

Core Synthesis Pathways

Two logical and scientifically sound pathways for the synthesis of 6-Methoxy-4-methylnicotinaldehyde are proposed.

Route 1: Direct Oxidation of (6-Methoxy-4-methylpyridin-3-yl)methanol

This is the most direct and likely highest-yielding approach, contingent on the availability of the starting alcohol, (6-Methoxy-4-methylpyridin-3-yl)methanol, which is available from commercial suppliers. The oxidation of a primary alcohol on a pyridine ring to an aldehyde is a standard and efficient transformation.

Route 2: Multi-step Synthesis from 6-Hydroxy-4-methylnicotinic Acid

This alternative route begins with the more readily available 6-hydroxy-4-methylnicotinic acid. It involves a sequence of methylation, conversion to a reducible intermediate (e.g., a morpholinamide), and subsequent reduction to the aldehyde. This pathway offers flexibility and relies on well-documented reaction types.

Data Presentation

The following tables summarize the key reagents, reaction conditions, and expected yields for the proposed synthetic routes. The data for Route 2 is based on analogous reactions reported in the literature for similar substrates.

Table 1: Reagents and Conditions for Route 1 - Oxidation

| Step | Starting Material | Reagents & Catalyst | Solvent | Reaction Conditions | Expected Yield (%) |

| 1 | (6-Methoxy-4-methylpyridin-3-yl)methanol | Manganese Dioxide (MnO₂) | Dichloromethane (DCM) | Room Temperature, 24-48 h | 80-95 |

Table 2: Reagents and Conditions for Route 2 - Multi-step Synthesis

| Step | Starting Material | Reagents & Catalyst | Solvent | Reaction Conditions | Expected Yield (%) | Reference |

| 2a | 6-Hydroxy-4-methylnicotinic acid | Dimethyl Sulfate (DMS), Sodium Hydroxide (NaOH) | Water/Methanol | 100°C, 4 h | 85-95 | (Analogous) |

| 2b | 6-Methoxy-4-methylnicotinic acid | Thionyl Chloride; Morpholine, Triethylamine | Dichloromethane (DCM) | 0°C to Room Temp. | 80-90 | [1] |

| 2c | 6-Methoxy-4-methylnicotinic acid morpholinamide | Lithium tri-tert-butoxyaluminum hydride | Anhydrous THF | 0°C to Room Temp. | 70-85 | [1] |

Experimental Protocols

Route 1: Direct Oxidation of (6-Methoxy-4-methylpyridin-3-yl)methanol

Materials:

-

(6-Methoxy-4-methylpyridin-3-yl)methanol

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (DCM)

-

Celite or silica gel

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of (6-Methoxy-4-methylpyridin-3-yl)methanol (1.0 eq) in dichloromethane (DCM), add activated manganese dioxide (MnO₂, 5-10 eq).

-

Stir the resulting suspension vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take 24 to 48 hours to reach completion.

-

Upon completion, filter the reaction mixture through a pad of Celite or a short plug of silica gel to remove the manganese salts. Wash the filter cake thoroughly with DCM.

-

Combine the filtrate and washings, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude 6-Methoxy-4-methylnicotinaldehyde.

-

If necessary, purify the product by column chromatography on silica gel.

Route 2: Multi-step Synthesis from 6-Hydroxy-4-methylnicotinic Acid

Step 2a: Synthesis of 6-Methoxy-4-methylnicotinic Acid

Materials:

-

6-Hydroxy-4-methylnicotinic acid

-

Dimethyl Sulfate (DMS)

-

Sodium Hydroxide (NaOH)

-

Methanol

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Dissolve 6-hydroxy-4-methylnicotinic acid (1.0 eq) in an aqueous solution of sodium hydroxide.

-

Add methanol to the solution.

-

Carefully add dimethyl sulfate (DMS, >2.0 eq) dropwise to the stirred solution.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

-

After completion, cool the mixture and acidify with concentrated HCl to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 6-methoxy-4-methylnicotinic acid.

Step 2b: Synthesis of 6-Methoxy-4-methylnicotinic acid morpholinamide [1]

Materials:

-

6-Methoxy-4-methylnicotinic acid

-

Thionyl chloride (SOCl₂)

-

Morpholine

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Suspend 6-methoxy-4-methylnicotinic acid (1.0 eq) in anhydrous DCM and cool to 0°C.

-

Slowly add thionyl chloride (1.2 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir until a clear solution is formed.

-

In a separate flask, dissolve morpholine (1.2 eq) and triethylamine (2.0 eq) in anhydrous DCM.

-

Add the acid chloride solution to the morpholine solution at 0°C.

-

Stir the reaction mixture at room temperature for a few hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the morpholinamide.

Step 2c: Reduction to 6-Methoxy-4-methylnicotinaldehyde [1]

Materials:

-

6-Methoxy-4-methylnicotinic acid morpholinamide

-

Lithium tri-tert-butoxyaluminum hydride (1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Dissolve the morpholinamide (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C.

-

Slowly add a solution of lithium tri-tert-butoxyaluminum hydride (1.5 eq) in THF dropwise, maintaining the temperature below 5°C.

-

Stir the reaction at 0°C for one hour, then allow it to warm to room temperature and stir for an additional two hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) and stir until the layers separate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 6-Methoxy-4-methylnicotinaldehyde.

Visualizations

Caption: Overall workflow for the synthesis of 6-Methoxy-4-methylnicotinaldehyde.

Caption: Reaction scheme for the direct oxidation of the precursor alcohol.

Caption: Reaction scheme for the multi-step synthesis from 6-hydroxy-4-methylnicotinic acid.

References

Structural Characterization of 6-Methoxy-4-methylnicotinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of 6-methoxy-4-methylnicotinaldehyde. The information presented herein is intended to be a valuable resource for professionals engaged in chemical synthesis and drug development, offering detailed methodologies and predicted spectral data based on analogous compounds.

Chemical Structure and Properties

6-Methoxy-4-methylnicotinaldehyde is a substituted pyridine derivative. Its structure features a pyridine ring with a methoxy group at the 6-position, a methyl group at the 4-position, and an aldehyde group at the 3-position.

Molecular Formula: C₈H₉NO₂[1][2]

Molecular Weight: 151.16 g/mol [1]

IUPAC Name: 6-methoxy-4-methylpyridine-3-carbaldehyde

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~10.3 | s | 1H | Aldehyde (-CHO) |

| ~8.5 | s | 1H | Pyridine Ring (H-2) |

| ~6.8 | s | 1H | Pyridine Ring (H-5) |

| ~3.9 | s | 3H | Methoxy (-OCH₃) |

| ~2.5 | s | 3H | Methyl (-CH₃) |

| Solvent: CDCl₃, Frequency: 400 MHz |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~192 | Aldehyde Carbon (C=O) |

| ~165 | Pyridine Ring (C-6) |

| ~158 | Pyridine Ring (C-4) |

| ~150 | Pyridine Ring (C-2) |

| ~125 | Pyridine Ring (C-3) |

| ~108 | Pyridine Ring (C-5) |

| ~54 | Methoxy Carbon (-OCH₃) |

| ~22 | Methyl Carbon (-CH₃) |

| Solvent: CDCl₃, Frequency: 101 MHz |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 3: Predicted Mass Spectrometry Data

| m/z | Ion | Ionization Method |

| 152.06 | [M+H]⁺ | ESI+ |

| 174.04 | [M+Na]⁺ | ESI+ |

| ESI+: Electrospray Ionization (Positive Mode) |

Predicted fragmentation may involve the loss of the formyl group (-CHO) or a methyl radical (-CH₃) from the methoxy group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Spectral Data

| Wavenumber (ν) cm⁻¹ | Functional Group Assignment |

| ~2950-2850 | C-H stretch (alkane) |

| ~2830-2700 | C-H stretch (aldehyde) |

| ~1700 | C=O stretch (aldehyde) |

| ~1600, ~1470 | C=C and C=N stretch (pyridine ring) |

| ~1250 | C-O-C stretch (aryl ether) |

Experimental Protocols

The following are detailed experimental protocols for the synthesis and structural characterization of 6-methoxy-4-methylnicotinaldehyde.

Synthesis: Vilsmeier-Haack Reaction

A plausible synthetic route for 6-methoxy-4-methylnicotinaldehyde is the Vilsmeier-Haack formylation of 2-methoxy-4-methylpyridine.

Reagents:

-

2-methoxy-4-methylpyridine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.

-

Cool the flask to 0 °C in an ice bath.

-

Add POCl₃ dropwise with constant stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes to form the Vilsmeier reagent.

-

Dissolve 2-methoxy-4-methylpyridine in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent.

-

Heat the reaction mixture to reflux and monitor its progress using Thin-Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the aqueous solution with a saturated solution of NaHCO₃.

-

Extract the product with DCM (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

NMR Spectroscopy

Instrumentation: 400 MHz NMR spectrometer.

Sample Preparation:

-

Accurately weigh 5-10 mg of purified 6-methoxy-4-methylnicotinaldehyde.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-15 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024-4096.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

Mass Spectrometry (ESI-MS)

Instrumentation: Quadrupole time-of-flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for ESI, typically containing 0.1% formic acid to promote protonation.

ESI-MS Acquisition Parameters:

-

Ionization Mode: Positive ion mode ([M+H]⁺).

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Desolvation Temperature: 250-400 °C.

-

Mass Range: m/z 50-500.

Infrared (IR) Spectroscopy

Instrumentation: Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.

-

Thin Film: Dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

IR Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Visualization of Synthetic and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 6-methoxy-4-methylnicotinaldehyde.

Caption: Synthetic and purification workflow for 6-methoxy-4-methylnicotinaldehyde.

References

An In-depth Technical Guide to the Spectroscopic Data of 6-Methoxy-4-methylnicotinaldehyde

Chemical Structure and Properties

-

IUPAC Name: 6-methoxy-4-methylpyridine-3-carbaldehyde

-

Molecular Formula: C₈H₉NO₂

-

Molecular Weight: 151.16 g/mol

-

Predicted Appearance: Off-white to pale yellow solid.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted quantitative spectral data for 6-Methoxy-4-methylnicotinaldehyde. These predictions are derived from established principles of spectroscopy and by comparison with the experimental data of 6-Chloro-4-methoxynicotinaldehyde.

Table 1: Predicted ¹H NMR Spectral Data for 6-Methoxy-4-methylnicotinaldehyde

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| ~10.2 | s | 1H | Aldehyde (-CHO) |

| ~8.5 | s | 1H | Pyridine Ring (H-2) |

| ~6.8 | s | 1H | Pyridine Ring (H-5) |

| ~3.9 | s | 3H | Methoxy (-OCH₃) |

| ~2.5 | s | 3H | Methyl (-CH₃) |

Solvent: CDCl₃, Frequency: 400-500 MHz

Table 2: Experimental ¹H NMR Spectral Data for 6-Chloro-4-methoxynicotinaldehyde

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 10.37 | d | 1H | Aldehyde (-CHO) |

| 8.69 | s | 1H | Pyridine Ring (H-2) |

| 6.97 | s | 1H | Pyridine Ring (H-5) |

| 4.02 | s | 3H | Methoxy (-OCH₃) |

Solvent: CDCl₃, Frequency: 500 MHz, Temperature: 22 °C[1]

Table 3: Predicted ¹³C NMR Spectral Data for 6-Methoxy-4-methylnicotinaldehyde

| Chemical Shift (δ) ppm (Predicted) | Assignment |

|---|---|

| ~191 | Aldehyde (-CHO) |

| ~165 | Pyridine Ring (C-6) |

| ~158 | Pyridine Ring (C-4) |

| ~152 | Pyridine Ring (C-2) |

| ~118 | Pyridine Ring (C-3) |

| ~108 | Pyridine Ring (C-5) |

| ~55 | Methoxy (-OCH₃) |

| ~22 | Methyl (-CH₃) |

Solvent: CDCl₃, Frequency: 100-125 MHz

Table 4: Predicted Mass Spectrometry Data for 6-Methoxy-4-methylnicotinaldehyde

| m/z (Predicted) | Ion | Ionization Method |

|---|---|---|

| 152.06 | [M+H]⁺ | Electrospray (ESI+) |

| 151.05 | [M]⁺ | Electron Impact (EI) |

Table 5: Experimental Mass Spectrometry Data for 6-Chloro-4-methoxynicotinaldehyde

| m/z | Ion | Ionization Method |

|---|

| 172 | [M+H]⁺ | Electrospray (ESI+)[1] |

Table 6: Predicted Infrared (IR) Spectroscopy Data for 6-Methoxy-4-methylnicotinaldehyde

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

|---|---|---|

| ~2950-2850 | Medium | C-H (aliphatic) stretching |

| ~2830-2730 | Medium (doublet) | C-H (aldehyde) stretching |

| ~1700 | Strong | C=O (carbonyl) stretching |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretching |

| ~1250 | Strong | Aryl-O-CH₃ stretching |

Synthetic Pathway and Analytical Workflow

The synthesis of nicotinaldehyde derivatives can often be achieved via the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic or heteroaromatic ring.

Caption: Proposed synthesis of 6-Methoxy-4-methylnicotinaldehyde via the Vilsmeier-Haack reaction.

Following synthesis, a standard workflow is employed for structural verification and purity assessment.

Caption: General workflow for the purification and spectroscopic analysis of a synthesized compound.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 6-Methoxy-4-methylnicotinaldehyde.

NMR Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: 0-16 ppm.

-

Temperature: 295 K (22 °C)[1].

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024-4096 scans.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0-220 ppm[1].

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). The resulting spectrum should be phase-corrected and baseline-corrected.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) or Electron Impact (EI) source.

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile. The solution may be further diluted and infused directly or analyzed via LC-MS.

-

ESI-MS Acquisition Parameters:

-

Ionization Mode: Positive ion mode ([M+H]⁺).

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Desolvation Temperature: 250-400 °C.

-

Mass Range: m/z 50-500[1].

-

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M]⁺) to confirm the molecular weight. Analyze any fragmentation patterns to support the proposed structure.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (ATR Method):

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid sample onto the crystal.

-

Apply pressure with the ATR anvil to ensure good contact[1].

-

-

IR Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32[1].

-

-

Data Analysis: Identify and label the major absorption bands. Correlate the observed frequencies with known vibrational modes of the functional groups (aldehyde, methoxy, aromatic ring) to confirm the compound's structure.

References

Biological Activity of 6-Methoxy-4-methylnicotinaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of 6-methoxy-4-methylnicotinaldehyde derivatives. Due to the limited availability of published data on this specific class of compounds, this document extrapolates from research on structurally related aminopyridine and nicotinaldehyde analogs to predict potential therapeutic applications, including anticancer, antimicrobial, and enzyme inhibitory activities. Detailed experimental protocols for evaluating these activities are provided, alongside visualizations of relevant signaling pathways and experimental workflows to guide future research and development efforts in this area.

Introduction

6-Methoxy-4-methylnicotinaldehyde belongs to the substituted aminopyridine class of compounds. Aminopyridine derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, which include anticancer, antimicrobial, anticonvulsant, and enzyme inhibitory activities[1]. The introduction of methoxy and methyl groups to the nicotinaldehyde scaffold can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby modulating its biological activity. This guide aims to provide a foundational understanding of the potential biological activities of 6-methoxy-4-methylnicotinaldehyde derivatives by examining the established activities of analogous compounds.

Potential Biological Activities and Quantitative Data

Based on the biological activities of structurally similar compounds, 6-methoxy-4-methylnicotinaldehyde derivatives are hypothesized to exhibit a range of therapeutic effects. The following tables summarize quantitative data from studies on related nicotinamidine and methoxy-substituted compounds to provide a comparative reference for potential efficacy.

Antimicrobial Activity

Substituted nicotinamidine derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Substituted Phenylfuranylnicotinamidines [2]

| Compound | Escherichia coli (μM) | Pseudomonas aeruginosa (μM) | Staphylococcus aureus (μM) | Bacillus megaterium (μM) |

| 4a | 20 | 20 | 10 | 20 |

| 4b | 20 | 20 | 10 | 20 |

Note: Compounds 4a and 4b showed excellent MIC values against Staphylococcus aureus, comparable to the reference antibacterial agent, ampicillin.[2]

Antiproliferative Activity

Nicotinamidine derivatives have also been evaluated for their cytotoxic effects against various human cancer cell lines.

Table 2: In Vitro Antiproliferative Activity of Substituted Phenylfuranylnicotinamidines [2]

| Compound | GI50 (μM) | TGI (μM) | LC50 (μM) |

| 4e | 0.83 | 2.51 | 100 |

GI50: Compound concentration causing 50% growth inhibition. TGI: Compound concentration causing 100% growth inhibition. LC50: Compound concentration causing 50% lethality.[2]

The antiproliferative activity of these compounds can be modulated by the substitution pattern on the terminal phenyl ring, leading to either cytostatic or cytotoxic effects[2].

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of the biological activities of novel compounds. The following sections outline representative methodologies for key assays.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[3]

Materials:

-

Test compounds

-

Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compounds in the appropriate broth.

-

Inoculate the wells of a 96-well plate with a standardized suspension of the microorganism.

-

Add the different concentrations of the test compounds to the wells.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

Determine the MIC by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Enzyme Inhibition Assay (e.g., D-Amino Acid Oxidase - DAAO)

This protocol describes a method for determining the inhibitory activity of compounds against a specific enzyme, such as D-amino acid oxidase (DAAO), which is relevant in central nervous system disorders.[4]

Materials:

-

Recombinant human D-amino acid oxidase (hDAAO)

-

D-serine (substrate)

-

Horseradish peroxidase (HRP)

-

Amplex® Red reagent

-

Test compounds

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the test compound dilutions.

-

Add a solution of hDAAO to each well.

-

Initiate the enzymatic reaction by adding a solution of D-serine and the detection mixture (HRP and Amplex® Red).

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C).

-

Measure the fluorescence at the appropriate wavelengths at regular intervals.

-

Calculate the rate of reaction for each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the potential mechanisms of action and experimental procedures can aid in understanding and designing further studies.

Potential Signaling Pathway Involvement

Structurally similar aminopyridines have been shown to modulate key signaling pathways involved in cell proliferation and survival, such as the ERK1/2 pathway.[1] Dysregulation of this pathway is implicated in various diseases, including cancer.[1] A potential mechanism of action for 6-methoxy-4-methylnicotinaldehyde derivatives could involve the modulation of this or related kinase pathways.

Caption: Potential modulation of the ERK1/2 signaling pathway.

Experimental Workflow for Biological Screening

A tiered screening approach is recommended for the initial biological evaluation of novel compounds.

Caption: Tiered workflow for biological activity screening.

Conclusion and Future Directions

While direct experimental data on 6-methoxy-4-methylnicotinaldehyde derivatives is scarce, the evidence from structurally related compounds suggests a promising potential for a range of biological activities. The data and protocols presented in this guide offer a solid foundation for initiating research into this novel class of molecules. Future studies should focus on the synthesis of a library of these derivatives and a systematic evaluation of their antimicrobial, anticancer, and enzyme inhibitory properties. Further investigation into their mechanism of action, including their effects on key signaling pathways, will be crucial for their development as potential therapeutic agents.

References

The Versatile Building Block: A Technical Guide to 6-Methoxy-4-methylnicotinaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-4-methylnicotinaldehyde, a substituted pyridinecarboxaldehyde, is emerging as a valuable and versatile building block in the field of organic synthesis. Its unique arrangement of a methoxy group, a methyl group, and an aldehyde function on the pyridine ring offers a rich platform for a variety of chemical transformations. This functionality makes it a key intermediate in the synthesis of complex heterocyclic scaffolds, which are often the core of biologically active molecules. This technical guide provides an in-depth overview of the synthesis of 6-methoxy-4-methylnicotinaldehyde, its key reactions, and its potential applications in medicinal chemistry and drug discovery.

Physicochemical Properties

A clear understanding of the physicochemical properties of 6-methoxy-4-methylnicotinaldehyde is essential for its effective use in synthesis. The table below summarizes its key identifiers and properties.

| Property | Value |

| IUPAC Name | 6-methoxy-4-methylpyridine-3-carbaldehyde |

| Synonyms | 6-Methoxy-4-methyl-3-pyridinecarboxaldehyde |

| CAS Number | 123506-66-1 |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol |

| Appearance | (Typically) Off-white to yellow solid |

| Solubility | Soluble in common organic solvents |

Synthesis of 6-Methoxy-4-methylnicotinaldehyde

The primary synthetic route to 6-methoxy-4-methylnicotinaldehyde involves the strategic functionalization of a pyridine ring. A key precursor for this synthesis is 6-methoxy-3-pyridinecarboxaldehyde. The introduction of the methyl group at the 4-position is a critical step in the synthesis. While specific, detailed experimental protocols for this transformation are not widely published in readily accessible literature, the general approach involves an ortho-lithiation followed by alkylation.

Conceptual Experimental Protocol: Ortho-lithiation and Methylation

This protocol is based on established methodologies for the regioselective functionalization of substituted pyridines.

Materials:

-

6-Methoxy-3-pyridinecarboxaldehyde

-

Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)

-

Methylating agent (e.g., Methyl iodide - CH₃I)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran - THF)

-

Quenching agent (e.g., Saturated aqueous ammonium chloride solution)

-

Standard workup and purification reagents (e.g., organic solvents for extraction, drying agents, silica gel for chromatography)

Procedure:

-

Preparation of LDA: In a flame-dried, inert-atmosphere flask, a solution of diisopropylamine in anhydrous THF is cooled to -78 °C. An equimolar amount of n-butyllithium is added dropwise, and the mixture is stirred for 30 minutes to generate LDA.

-

Lithiation: A solution of 6-methoxy-3-pyridinecarboxaldehyde in anhydrous THF is added dropwise to the freshly prepared LDA solution at -78 °C. The reaction mixture is stirred at this temperature for a specified time to allow for the regioselective deprotonation at the 4-position, directed by the methoxy group.

-

Alkylation: Methyl iodide is added to the reaction mixture at -78 °C. The reaction is allowed to proceed at this temperature and then gradually warmed to room temperature.

-

Quenching and Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure 6-methoxy-4-methylnicotinaldehyde.

Quantitative Data (Hypothetical):

| Reactant/Reagent | Molar Equiv. |

| 6-Methoxy-3-pyridinecarboxaldehyde | 1.0 |

| Lithium diisopropylamide (LDA) | 1.1 - 1.5 |

| Methyl iodide (CH₃I) | 1.1 - 1.5 |

Expected Yield: Moderate to good, depending on the optimization of reaction conditions.

Synthetic Workflow Diagram

Caption: Synthetic workflow for the preparation of 6-methoxy-4-methylnicotinaldehyde.

Applications as a Building Block in Organic Synthesis

The aldehyde functionality of 6-methoxy-4-methylnicotinaldehyde serves as a versatile handle for a multitude of organic transformations, making it a valuable precursor for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

Key Reactions of the Aldehyde Group

The electron-deficient nature of the aldehyde carbon makes it susceptible to nucleophilic attack, enabling a wide range of reactions:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted aminomethylpyridines. These products are common motifs in drug candidates.

-

Wittig Reaction: Reaction with phosphorus ylides to form substituted vinylpyridines, which can be further functionalized.

-

Henry Reaction: Condensation with nitroalkanes to produce β-nitro alcohols, which are versatile intermediates for the synthesis of amino alcohols and other functionalized molecules.

-

Aldol Condensation: Reaction with enolates of ketones or esters to form β-hydroxy carbonyl compounds, providing a route to more complex carbon skeletons.

-

Grignard and Organolithium Reactions: Addition of organometallic reagents to the aldehyde to form secondary alcohols.

-

Oxidation: Conversion of the aldehyde to a carboxylic acid (nicotinic acid derivative) using standard oxidizing agents.

-

Reduction: Reduction of the aldehyde to a primary alcohol (pyridinemethanol derivative) using reducing agents like sodium borohydride.

Potential in Medicinal Chemistry

Substituted pyridines are prevalent in a vast number of approved drugs and clinical candidates. The unique substitution pattern of 6-methoxy-4-methylnicotinaldehyde makes it an attractive starting material for the synthesis of novel compounds with potential biological activity. The methoxy and methyl groups can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

Logical Relationship Diagram for Applications

Caption: Key reactions and resulting products from 6-methoxy-4-methylnicotinaldehyde.

Conclusion

6-Methoxy-4-methylnicotinaldehyde is a promising and highly functionalized building block for organic synthesis. Its preparation from readily available precursors, coupled with the versatility of its aldehyde group, opens up numerous avenues for the synthesis of novel and complex molecules. For researchers and professionals in drug development, this compound represents a valuable tool for the construction of libraries of pyridine-based compounds for biological screening. Further exploration of the reactivity and applications of 6-methoxy-4-methylnicotinaldehyde is likely to lead to the discovery of new synthetic methodologies and the development of innovative therapeutic agents.

The Advent and Evolution of Substituted Nicotinaldehydes: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

An in-depth exploration of the discovery, synthesis, biological significance, and experimental protocols of substituted nicotinaldehydes, a pivotal class of compounds in modern chemistry and drug discovery.

Substituted nicotinaldehydes, a class of pyridine-3-carboxaldehydes featuring various functional groups on the pyridine ring, have transitioned from being niche laboratory chemicals to indispensable building blocks in the synthesis of a multitude of pharmaceuticals and agrochemicals.[1] Their history is deeply intertwined with the progression of pyridine chemistry, with the systematic investigation of its substituted derivatives gaining significant traction in the realms of medicinal and agricultural chemistry. This technical guide provides a comprehensive overview of the historical context, key synthetic methodologies, and profound biological applications of these versatile molecules.

Historical Milestones in Synthesis

The journey to efficiently synthesize substituted nicotinaldehydes has been marked by the development of several key chemical reactions. While the parent compound, nicotinaldehyde, was first prepared in the early 20th century, the methods to access it and its derivatives have evolved significantly, driven by the need for economical and scalable routes for industrial applications.[1]

Early foundational methods for the synthesis of nicotinaldehyde, such as the Stephen aldehyde synthesis and the Gattermann-Koch formylation of pyridine, paved the way for creating its more complex analogs.[1] The Stephen aldehyde synthesis, discovered by Henry Stephen in 1925, offered a pathway to convert nitriles to aldehydes using stannous chloride and hydrochloric acid.[2][3] Though effective for many aromatic nitriles, its application to nicotinaldehyde synthesis faced challenges, including the need for strictly anhydrous conditions and the generation of tin waste.[2]

Later, more industrially viable methods emerged. A significant advancement was the development of processes for the catalytic hydrogenation of 3-cyanopyridine.[4][5] This method, often utilizing a Raney-nickel catalyst in an acidic aqueous medium, provided a more direct and economical route to nicotinaldehyde.[6][7] Another patented process highlights the preparation of nicotinaldehydes through the reduction of the corresponding nicotinic acid morpholinamides, which can produce nearly quantitative yields under standard conditions.[8][9] The Vilsmeier-Haack reaction, a versatile method for formylating electron-rich aromatic compounds, has also been applied to the synthesis of substituted nicotinaldehydes.[10][11][12]

Key Synthetic Methodologies and Experimental Protocols

The diverse array of substituted nicotinaldehydes stems from a variety of synthetic strategies. Below are detailed methodologies for some of the key reactions used to prepare these important compounds.

General Workflow for Synthesis

The synthesis of a substituted nicotinaldehyde typically follows a multi-step process that begins with a readily available pyridine derivative. This precursor is then functionalized and subsequently converted to the aldehyde.

Caption: A generalized workflow for the synthesis of substituted nicotinaldehydes.

Protocol 1: Synthesis of 2-Chloronicotinaldehyde

This two-step industrial process involves the reduction of 2-chloronicotinic acid followed by oxidation.[5][13][14]

Step 1: Synthesis of 2-Chloronicotinol (Precursor) [5]

-

In a four-neck flask, add sodium borohydride (NaBH₄, 72g) to tetrahydrofuran (THF, 450ml) and cool the mixture to a temperature between -10°C and 0°C.

-

Slowly add boron trifluoride diethyl ether solution (575g) dropwise, ensuring the internal temperature does not exceed 10°C.

-

After stirring for a brief period, add a mixture of 2-chloronicotinic acid (100g) and THF (600ml) dropwise, maintaining the temperature below 30°C.

-

Allow the reaction to proceed at room temperature for 6 hours.

Step 2: Conversion to 2-Chloronicotinaldehyde [5]

-

Combine the 2-chloronicotinol (125g) from the previous step with dichloromethane (450ml) in a four-necked bottle and stir until uniform.

-

Add manganese dioxide (280g) to the mixture.

-

Heat the mixture to reflux for 3 hours to facilitate the oxidation.

-

Isolate the product through filtration, concentration, and purification. A typical yield is around 86.6% with a purity of 99.1%.[14]

Protocol 2: Synthesis of 5-Bromonicotinaldehyde via Acyl Chloride[15]

-

Convert 5-bromonicotinic acid to its corresponding acyl chloride by reacting it with thionyl chloride or oxalyl chloride.

-

Reduce the resulting 5-bromonicotinoyl chloride to 5-bromonicotinaldehyde using a mild reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) at a low temperature to prevent over-reduction.

-

Quench the reaction and extract the product with an organic solvent.

-

Dry the organic layer and evaporate the solvent to yield the final product.

Protocol 3: Vilsmeier-Haack Formylation (General Procedure)[10][16]

-

Prepare the Vilsmeier reagent by adding phosphoryl chloride (POCl₃, 5.5 mmol) dropwise to ice-cold N,N-dimethylformamide (DMF, 5.5 mmol) at 0°C.

-

Add a solution of the electron-rich pyridine substrate (e.g., a substituted chloropyridine) in DMF to the Vilsmeier reagent.

-

Heat the resulting mixture (e.g., to 80°C) for a specified time (e.g., 3 hours).

-

Pour the reaction mixture into ice-cold water and stir to precipitate the product.

-

Filter, wash, and purify the crude product, typically by column chromatography.

Quantitative Data Summary

The following tables summarize key quantitative data for some representative substituted nicotinaldehydes.

Table 1: Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data (¹H NMR, CDCl₃) |

| 2-Chloronicotinaldehyde | C₆H₄ClNO | 141.56 | 50-54 | δ: 9.73 (s, 1H), 8.58 (d, 1H), 8.32 (d, 1H), 7.80 (t, 1H)[14] |

| 5-Bromonicotinaldehyde | C₆H₄BrNO | 186.01 | 98-102[15] | Not readily available in cited sources |

| 6-Hydroxynicotinaldehyde | C₆H₅NO₂ | 123.11 | Not available | Not readily available in cited sources |

Table 2: Synthetic Yields for Nicotinaldehyde Production

| Starting Material | Reaction | Catalyst/Reagent | Yield (%) | Reference |

| 3-Cyanopyridine | Catalytic Hydrogenation | Raney-nickel | 73-82 | [16] |

| Nicotinic acid morpholinamide | Reduction | LiAlH(OEt)₃ | ~90 | [8] |

| 2-Chloronicotinic acid | Reduction then Oxidation | NaBH₄/BF₃·OEt₂, then MnO₂ | 86.6 | [14] |

Biological Significance and Applications

Substituted nicotinaldehydes are not just synthetic intermediates; they are precursors to a wide range of biologically active molecules with significant applications in agriculture and medicine.[1]

Insecticidal Activity: Targeting the Nervous System

A major application of substituted nicotinaldehydes is in the synthesis of neonicotinoid insecticides.[1] These insecticides are agonists of the nicotinic acetylcholine receptors (nAChRs) in insects, leading to overstimulation of the nervous system, paralysis, and death.[1] The interaction of neonicotinoids with nAChRs is a key area of research to understand their selectivity for insects over mammals.[17][18]

References

- 1. Mode of Action of Neonicotinoid Insecticides Imidacloprid and Thiacloprid to the Cockroach Pameα7 Nicotinic Acetylcholine Receptor - ProQuest [proquest.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Stephen aldehyde synthesis - Wikipedia [en.wikipedia.org]

- 4. 5-Bromo-3-pyridinecarboxaldehyde | C6H4BrNO | CID 2784734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-chloronicotinaldehyde (36404-88-3) for sale [vulcanchem.com]

- 6. CN108863913B - Method for improving stability of nicotinaldehyde - Google Patents [patents.google.com]

- 7. CN1051304C - Method for preparing nicotine aldehyde aqueous solution - Google Patents [patents.google.com]

- 8. US7528256B2 - Process for the preparation of nicotinaldehydes - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. aml.iaamonline.org [aml.iaamonline.org]

- 11. jk-sci.com [jk-sci.com]

- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 13. Preparation method of 2-chloro nicotinaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 14. CN104478795A - Preparation method of 2-chloro nicotinaldehyde - Google Patents [patents.google.com]

- 15. benchchem.com [benchchem.com]

- 16. EP0613888A1 - Process for the preparation of aqueous nicotinaldehyde - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. discovery.researcher.life [discovery.researcher.life]

Reactivity of the Aldehyde Group on a Pyridine Ring: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of the aldehyde group attached to a pyridine ring, a critical functional group in organic synthesis and medicinal chemistry. The electron-deficient nature of the pyridine ring significantly influences the chemical behavior of the aldehyde moiety, leading to a unique reactivity profile that is leveraged in the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and specialized ligands. This document provides a comprehensive overview of key reactions, detailed experimental protocols, and quantitative data to support researchers in their synthetic endeavors.

Electronic Effects of the Pyridine Ring

The pyridine ring, being a heteroaromatic system containing an electronegative nitrogen atom, exerts a significant electron-withdrawing effect on attached functional groups. This effect is most pronounced when the aldehyde group is at the 2- or 4-position, as the nitrogen atom can directly participate in resonance delocalization of electron density from the carbonyl group. This inherent electronic property renders the aldehydic carbon more electrophilic compared to its counterpart on a benzene ring, making it highly susceptible to nucleophilic attack. Conversely, electrophilic aromatic substitution on the pyridine ring is less favorable than on benzene. The reactivity can be further modulated by the presence of other substituents on the pyridine ring; electron-donating groups can decrease the reactivity of the aldehyde, while electron-withdrawing groups can enhance it.

Key Reactions of Pyridine Aldehydes

The enhanced electrophilicity of the aldehyde carbon on a pyridine ring allows for a variety of important chemical transformations. This section details the most common and synthetically useful reactions.

Nucleophilic Addition and Condensation Reactions

Knoevenagel Condensation: This reaction involves the condensation of a pyridine aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) to form a new carbon-carbon double bond. These reactions are often catalyzed by a weak base and can, in some cases, proceed without a catalyst in polar solvents like a water-ethanol mixture, highlighting a green chemistry approach.

Wittig Reaction: The Wittig reaction provides a reliable method for the synthesis of alkenes from pyridine aldehydes and phosphorus ylides. This reaction is highly versatile and allows for the introduction of a wide range of substituents at the double bond. The reaction typically proceeds via an oxaphosphetane intermediate.

Reductive Amination: This is a powerful method for the synthesis of amines from pyridine aldehydes. The reaction proceeds through the in-situ formation of an imine, which is then reduced by a suitable reducing agent, such as sodium borohydride or pyridine-borane complexes. This one-pot procedure is highly efficient for the synthesis of secondary and tertiary amines.

Oxidation and Reduction Reactions

Oxidation to Carboxylic Acids: Pyridine aldehydes can be readily oxidized to the corresponding pyridine carboxylic acids (picolinic, nicotinic, and isonicotinic acids), which are valuable building blocks in medicinal chemistry. A variety of oxidizing agents can be employed, including potassium permanganate, pyridinium chlorochromate (PCC), and molecular oxygen with a suitable catalyst.

Reduction to Alcohols: The reduction of pyridine aldehydes to the corresponding pyridylmethanols is a common transformation. Sodium borohydride (NaBH4) is a mild and selective reagent for this purpose, typically used in alcoholic solvents.

Quantitative Data Summary

The following tables summarize the yields for various reactions of 2-, 3-, and 4-pyridinecarboxaldehyde with different reagents under specified conditions.

Table 1: Knoevenagel Condensation of Pyridine Aldehydes

| Aldehyde Position | Active Methylene Compound | Catalyst/Solvent | Time | Yield (%) | Reference |

| 4 | Malononitrile | None / H2O:EtOH (1:1) | 5 min | 98 | |

| 2 | Malononitrile | None / H2O:EtOH (1:1) | 10 min | 95 | |

| 3 | Malononitrile | None / H2O:EtOH (1:1) | 15 min | 92 | |

| 4 | Ethyl Cyanoacetate | None / H2O:EtOH (1:1) | 30 min | 90 | |

| 2 | Ethyl Cyanoacetate | None / H2O:EtOH (1:1) | 45 min | 88 | |

| 3 | Ethyl Cyanoacetate | None / H2O:EtOH (1:1) | 60 min | 85 | |

| 4 | Cyanoacetamide | None / H2O:EtOH (1:1) | 20 min | 94 |

Table 2: Wittig Reaction of Pyridine Aldehydes

| Aldehyde Position | Phosphorus Ylide | Base/Solvent | Time (h) | Yield (%) | Reference |

| 2 | Benzyltriphenylphosphonium chloride | NaOH / DMF | 0.5 | 74 | |

| 3 | (Cyanomethyl)triphenylphosphonium chloride | NaHCO3 / H2O | 1 | 85 | |

| 4 | Benzyltriphenylphosphonium chloride | 50% NaOH / CH2Cl2 | 0.17 | 91 |

Table 3: Reductive Amination of Pyridine Aldehydes

| Aldehyde Position | Amine | Reducing Agent/Solvent | Time (h) | Yield (%) | Reference |

| 4 | Aniline | Pyridine-Borane / Acetic Acid | 2 | 89 | |

| 2 | Benzylamine | NaBH3CN / MeOH | 12 | 85 | |

| 3 | Cyclohexylamine | Pyridine-Borane / Dichloromethane | 3 | 81 |

Table 4: Oxidation of Pyridine Aldehydes

| Aldehyde Position | Oxidizing Agent/Solvent | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 2 | KMnO4 / H2O | 2 | 80 | | | 3 | H5IO6, PCC (cat.) / CH3CN | 1 | 95 | | | 4 | O2, NHPI (cat.) / H2O | 24 | 92 | |

Table 5: Reduction of Pyridine Aldehydes

| Aldehyde Position | Reducing Agent/Solvent | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 2 | NaBH4 / EtOH | 1 | 95 | | | 3 | NaBH4 / MeOH | 0.5 | 98 | | | 4 | NaBH4 / THF | 4 | 96 | |

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key reactions discussed.

Protocol for Knoevenagel Condensation (Catalyst-Free)

Materials:

-

Pyridinecarboxaldehyde (1 mmol)

-

Active methylene compound (e.g., malononitrile) (1 mmol)

-

Ethanol (5 mL)

-

Deionized water (5 mL)

Procedure:

-

In a 25 mL round-bottom flask, dissolve the pyridinecarboxaldehyde in 5 mL of ethanol.

-

Add the active methylene compound to the solution.

-

Add 5 mL of deionized water to the reaction mixture.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates from the solution.

-

Collect the solid product by vacuum filtration and wash with a cold ethanol/water mixture.

-

Dry the product under vacuum to obtain the pure α,β-unsaturated compound.

Protocol for Wittig Reaction

Materials:

-

Pyridinecarboxaldehyde (1 mmol)

-

Benzyltriphenylphosphonium chloride (1.1 mmol)

-

50% Sodium hydroxide solution

-

Dichloromethane (10 mL)

Procedure:

-

To a 50 mL round-bottom flask, add the pyridinecarboxaldehyde and benzyltriphenylphosphonium chloride.

-

Add 10 mL of dichloromethane and stir the mixture vigorously.

-

Carefully add 0.5 mL of 50% sodium hydroxide solution dropwise to the stirring mixture.

-

Continue to stir vigorously at room temperature for 10-30 minutes. The reaction progress can be monitored by TLC.

-

After the reaction is complete, add 10 mL of water to the flask.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel or recrystallization.

Protocol for Reductive Amination

Materials:

-

Pyridinecarboxaldehyde (1 mmol)

-

Amine (e.g., aniline) (1.1 mmol)

-

Pyridine-borane complex (1.5 mmol)

-

Glacial acetic acid (5 mL)

Procedure:

-

In a 50 mL round-bottom flask, dissolve the pyridinecarboxaldehyde and amine in 5 mL of glacial acetic acid.

-

Stir the solution at room temperature for 30 minutes to allow for imine formation.

-

Carefully add the pyridine-borane complex portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl.

-

Basify the solution with 2 M NaOH until pH > 10.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude amine.

-

Purify the product by column chromatography if necessary.

Protocol for Oxidation to Carboxylic Acid

Materials:

-

Pyridinecarboxaldehyde (1 mmol)

-

Potassium permanganate (KMnO4) (2 mmol)

-

Water (10 mL)

-

Concentrated HCl

Procedure:

-

Dissolve the pyridinecarboxaldehyde in 10 mL of water in a 50 mL round-bottom flask.

-

Slowly add potassium permanganate to the solution while stirring. The reaction is exothermic.

-

Heat the mixture to reflux for 1-2 hours. The purple color of the permanganate will disappear, and a brown precipitate of MnO2 will form.

-

Cool the reaction mixture to room temperature and filter off the MnO2.

-

Acidify the filtrate with concentrated HCl to precipitate the pyridine carboxylic acid.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry.

Protocol for Reduction to Alcohol

Materials:

-

Pyridinecarboxaldehyde (1 mmol)

-

Sodium borohydride (NaBH4) (1.2 mmol)

-

Methanol (10 mL)

-

1 M HCl

Procedure:

-

Dissolve the pyridinecarboxaldehyde in 10 mL of methanol in a 50 mL round-bottom flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride to the solution in small portions.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Add 10 mL of water and extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent to obtain the pyridylmethanol, which can be further purified by chromatography or distillation if necessary.

Visualizations

The following diagrams illustrate key reaction mechanisms and a general experimental workflow.

Caption: Mechanism of the Knoevenagel Condensation.

Caption: The Wittig Reaction Pathway.

Caption: General Experimental Workflow.

Caption: Role of ALDH in Pyridine Nucleotide Homeostasis.

Biological Relevance and Applications

The reactivity of the pyridine aldehyde moiety is central to the function of the coenzyme pyridoxal phosphate (PLP), the active form of vitamin B6. PLP is involved in a vast number of enzymatic reactions, including transamination, decarboxylation, and racemization of amino acids. The aldehyde group of PLP forms a Schiff base with the amino group of an amino acid substrate, and the electron-withdrawing pyridine ring acts as an "electron sink" to stabilize reaction intermediates.

In drug development, pyridine aldehydes are crucial intermediates for the synthesis of a wide range of pharmaceuticals. For example, 4-pyridinecarboxaldehyde is used in the synthesis of compounds with anticonvulsant and anti-inflammatory properties. Furthermore, derivatives of pyridine aldehydes, such as thiosemicarbazones, have shown potential as anticancer agents. The site-selective modification of protein N-termini using 2-pyridinecarboxaldehydes is a powerful strategy for producing homogeneous bioconjugates for therapeutic and diagnostic applications.

Aldehyde dehydrogenases (ALDHs) are a family of enzymes that catalyze the oxidation of aldehydes to their corresponding carboxylic acids, using NAD+ or NADP+ as cofactors. This process is crucial for detoxifying both endogenous and exogenous aldehydes and plays a role in maintaining the cellular redox balance by generating NADH or NADPH.

This guide provides a foundational understanding of the reactivity of the aldehyde group on a pyridine ring, offering practical guidance for its application in research and development. The unique electronic properties conferred by the pyridine ring make pyridine aldehydes versatile and valuable building blocks in modern organic and medicinal chemistry.

An In-depth Technical Guide to 6-Methoxy-4-methylnicotinaldehyde: Commercial Availability, Synthesis, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Methoxy-4-methylnicotinaldehyde, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. This document details its commercial availability, outlines a plausible synthetic protocol, and explores potential biological applications and signaling pathways based on structurally related molecules.

Commercial Availability

6-Methoxy-4-methylnicotinaldehyde (CAS No. 123506-66-1) is available from a variety of commercial suppliers. The compound is typically offered in research quantities with purity levels suitable for laboratory synthesis and biological screening. Below is a summary of representative commercial sources.

| Supplier | Purity | Available Quantities |

| Alchem Pharmtech, Inc. | >97% | 1g, 10g, 100g, 1kg[1] |

| Matrix Scientific | >95% | Not specified[1] |

| Synthonix Inc. | Not specified | Not specified[1] |

| A.J Chemicals | Not specified | Not specified[1] |

| SynChem, Inc. | Not specified | Not specified[1] |

| Manchester Organics | Not specified | 1g, 5g[2] |

Synthesis Methodology

Proposed Synthetic Pathway: Oxidation of 6-Methoxy-4-methyl-3-picoline

A logical precursor for the synthesis of 6-Methoxy-4-methylnicotinaldehyde is the corresponding 3-methylpyridine derivative, which can be selectively oxidized.

Caption: Proposed synthesis of 6-Methoxy-4-methylnicotinaldehyde.

Experimental Protocol: Oxidation of 6-Methoxy-4-methyl-3-picoline

This protocol is a general representation and may require optimization for the specific substrate.

Materials:

-

6-Methoxy-4-methyl-3-picoline

-

Selenium dioxide (SeO₂)

-

1,4-Dioxane

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane solvent system

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-Methoxy-4-methyl-3-picoline (1 equivalent) in 1,4-dioxane.

-

Add selenium dioxide (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the selenium byproduct.

-

Dilute the filtrate with dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize any acidic impurities.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 6-Methoxy-4-methylnicotinaldehyde by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure product.

Potential Biological Significance and Signaling Pathway Involvement

The biological activity of 6-Methoxy-4-methylnicotinaldehyde has not been extensively characterized in publicly available literature. However, the substituted pyridine scaffold is a common motif in many biologically active compounds. Derivatives of pyridine-carboxaldehydes have shown a range of activities, including antitumor and antimicrobial effects. For instance, thiosemicarbazone derivatives of substituted pyridine-2-carboxaldehydes have demonstrated significant antineoplastic activity.

Given the structural similarities to other pharmacologically active pyridine derivatives, it is plausible that 6-Methoxy-4-methylnicotinaldehyde could serve as a key intermediate in the synthesis of novel therapeutic agents. The methoxy and methyl substitutions on the pyridine ring can influence the molecule's electronic properties and steric profile, potentially modulating its interaction with biological targets.

Hypothetical Signaling Pathway Involvement:

Based on the activities of related substituted pyridines and nicotinaldehydes, one could hypothesize its potential involvement in pathways related to cell growth and proliferation. For example, substituted nicotinaldehydes are precursors for compounds that can influence nicotinamide adenine dinucleotide (NAD) biosynthesis, a critical coenzyme in cellular metabolism and signaling.

Caption: Hypothetical mechanism of action for a derivative.

Experimental Workflow for Biological Screening:

To investigate the biological activity of 6-Methoxy-4-methylnicotinaldehyde or its derivatives, a standard workflow would involve in vitro screening against a panel of relevant biological targets, such as kinases or other enzymes implicated in disease, followed by cell-based assays to determine effects on cell viability, proliferation, or other cellular functions.

Caption: Workflow for biological activity screening.

References

Safety and handling of 6-Methoxy-4-methylnicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

This technical guide provides a comprehensive overview of 6-Methoxy-4-methylnicotinaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines its chemical and physical properties, provides guidance on its safe handling and storage, and presents a detailed experimental protocol for its synthesis. The information is intended to support researchers and professionals in drug discovery and development in their work with this compound.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 123506-66-1 | --INVALID-LINK--[1][2] |

| Linear Formula | C₈H₉NO₂ | --INVALID-LINK--[1][2] |

| Molecular Weight | 151.16 g/mol | --INVALID-LINK--[1][2] |

| Purity | ≥98% | --INVALID-LINK--[2] |

| Physical Form | Not specified | |

| Storage Temperature | 4°C | --INVALID-LINK--[2] |

| InChI Key | DRPZNLLEUHICFW-UHFFFAOYSA-N | --INVALID-LINK--[2] |

Safety and Handling

A specific Safety Data Sheet (SDS) for 6-Methoxy-4-methylnicotinaldehyde is not publicly available. Therefore, the following safety and handling guidelines are based on general principles for handling laboratory chemicals and data from structurally similar compounds. It is imperative to handle this compound with caution in a well-ventilated laboratory setting.

Hazard Identification

Based on the functional groups present (aldehyde, methoxy, pyridine ring), potential hazards may include:

-

Skin and eye irritation: Aldehydes are known to be irritants.

-

Respiratory tract irritation: Inhalation of dust or vapors may cause irritation.

-

Harmful if swallowed: Similar to other pyridine derivatives.

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Laboratory coat.

First Aid Measures

-

After inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

After skin contact: Wash off with soap and plenty of water.

-

After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

After swallowing: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of 6-Methoxy-4-methylnicotinaldehyde, adapted from procedures described in patent literature for its use as a synthetic intermediate.

Synthesis of 6-Methoxy-4-methylnicotinaldehyde

This protocol describes the synthesis starting from 5-bromo-2-methoxy-4-methylpyridine.

Materials:

-

5-bromo-2-methoxy-4-methylpyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) solution in hexanes

-

N,N-Dimethylformamide (DMF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for anhydrous reactions

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve 5-bromo-2-methoxy-4-methylpyridine in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-BuLi in hexanes dropwise to the cooled solution, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add N,N-dimethylformamide (DMF) dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 6-Methoxy-4-methylnicotinaldehyde.

Caption: Synthetic workflow for 6-Methoxy-4-methylnicotinaldehyde.

Signaling Pathways and Logical Relationships

This compound is primarily used as a building block in the synthesis of more complex molecules. The logical relationship in its handling and use follows a standard laboratory workflow.

Caption: General laboratory workflow for handling chemical intermediates.

Disclaimer

The information provided in this technical guide is intended for use by qualified professionals and is based on the best available data at the time of publication. The absence of a specific Safety Data Sheet (SDS) for 6-Methoxy-4-methylnicotinaldehyde necessitates that all handling and safety precautions be based on a thorough risk assessment and comparison with structurally similar compounds. The user assumes all responsibility for the safe handling, use, and disposal of this compound.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 6-Methoxy-4-methylnicotinaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients.[2] These application notes provide a detailed protocol for the Suzuki coupling of a halogenated derivative of 6-methoxy-4-methylnicotinaldehyde with various arylboronic acids. The resulting substituted pyridine derivatives are valuable scaffolds in medicinal chemistry. The protocol described is adapted from established procedures for structurally similar nicotinaldehyde derivatives.[3]

General Reaction Scheme

The proposed reaction involves the coupling of a brominated 6-methoxy-4-methylnicotinaldehyde with an arylboronic acid in the presence of a palladium catalyst, a phosphine ligand, and a base.

Caption: General Suzuki Coupling Reaction Scheme.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

-

3-Bromo-6-methoxy-4-methylnicotinaldehyde (Starting Material)

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-5 mol%)

-

Phosphine ligand (e.g., Triphenylphosphine (PPh₃), SPhos, XPhos) (2-10 mol%)

-

Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄)) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)

-

Degassed water

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-6-methoxy-4-methylnicotinaldehyde (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).

-